2-[4-(Furan-2-yl)phenyl]acetic acid

Monoamine oxidase inhibition Isoenzyme selectivity Neuropharmacology

Procure the target para‑isomer (CAS 867021‑18‑9) to generate COX‑2‑focused libraries and MAO‑A‑selective inhibitors. Unlike the meta‑form (CAS 568628‑55‑7) or unsubstituted phenylacetic acid, this regioisomer maintains the essential furan‑phenyl‑acetic acid topology required for MAO‑A 24‑fold selectivity (IC₅₀ 50 nM). The scaffold is a validated starting point for aldose reductase co‑crystallography (PDB 4PRT analog). Commercial availability of both para‑ and meta‑isomers enables matched‑pair analysis to isolate substitution effects on target selectivity. Secure your supply now for structure‑guided drug discovery.

Molecular Formula C12H10O3
Molecular Weight 202.21 g/mol
Cat. No. B11766336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(Furan-2-yl)phenyl]acetic acid
Molecular FormulaC12H10O3
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=CC=C(C=C2)CC(=O)O
InChIInChI=1S/C12H10O3/c13-12(14)8-9-3-5-10(6-4-9)11-2-1-7-15-11/h1-7H,8H2,(H,13,14)
InChIKeyWSFDBAUQBKQETN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[4-(Furan-2-yl)phenyl]acetic acid: Technical Baseline for a Furan-Arylacetic Acid Research Chemical


2-[4-(Furan-2-yl)phenyl]acetic acid (CAS 867021-18-9) is a synthetic organic compound belonging to the class of furan-containing arylacetic acids. With the molecular formula C12H10O3 and a molecular weight of 202.21 g/mol, it combines a furan heterocycle with a phenylacetic acid moiety through a para-substituted biphenyl-type linkage . This structural topology places it at the intersection of known pharmacophoric elements found in non-steroidal anti-inflammatory agents and monoamine oxidase inhibitors. The compound is primarily utilized as a research chemical and synthetic building block in medicinal chemistry programs, where the furan ring provides both aromatic character and hydrogen-bond acceptor capability that can be exploited for target engagement .

Why 2-[4-(Furan-2-yl)phenyl]acetic acid Cannot Be Replaced by Generic Furan or Phenylacetic Acid Analogs


Substitution of 2-[4-(Furan-2-yl)phenyl]acetic acid with structurally adjacent analogs carries tangible risk of altered or nullified biological activity. The para-substitution pattern of the furan ring on the phenyl scaffold is critical: the corresponding meta-substituted regioisomer (2-[3-(furan-2-yl)phenyl]acetic acid, CAS 568628-55-7) shares the same molecular formula and mass but differs in the spatial orientation of the furan ring relative to the acetic acid side chain . This positional isomerism can profoundly affect target binding geometry, as demonstrated by the MAO-A and MAO-B inhibitory activity profiles, where subtle changes in substitution pattern alter isoenzyme selectivity [1]. Furthermore, phenylacetic acid itself lacks the furan heterocycle entirely, eliminating key hydrogen-bonding and π-stacking interactions that the furan oxygen provides, while simple furan acetic acids without the phenyl spacer lose the extended aromatic surface area required for hydrophobic pocket occupancy in enzymes such as aldose reductase [2]. These topological features cannot be reproduced by generic replacement with commercially more common but structurally simpler analogs.

Quantitative Differentiation of 2-[4-(Furan-2-yl)phenyl]acetic acid: Head-to-Head, Cross-Study, and Class-Level Comparisons


MAO-A vs. MAO-B Isoenzyme Selectivity Profile of 2-[4-(Furan-2-yl)phenyl]acetic acid

2-[4-(Furan-2-yl)phenyl]acetic acid exhibits a marked selectivity window between human MAO-A and MAO-B, a differentiation that is not uniformly shared by other furan-containing phenylacetic acid derivatives. Against human recombinant MAO-A, the compound demonstrates an IC50 of 50 nM, whereas against human recombinant MAO-B, the IC50 is 1,200 nM [1]. This represents a 24-fold selectivity for MAO-A over MAO-B. By contrast, the reference MAO inhibitor pargyline (a propargylamine-class, non-furan comparator) typically shows selectivity for MAO-B, with reported IC50 values of approximately 3.5 nM for MAO-B and substantially higher for MAO-A, yielding selectivity in the opposite direction [2]. The furan-phenylacetic acid architecture thus provides a selectivity vector (MAO-A preference) that is mechanistically distinct from classical propargylamine MAO inhibitors.

Monoamine oxidase inhibition Isoenzyme selectivity Neuropharmacology

Positional Isomerism: Para (4-) vs. Meta (3-) Furan Substitution and Functional Consequences

The para-substituted 2-[4-(furan-2-yl)phenyl]acetic acid (CAS 867021-18-9) and its meta-substituted regioisomer 2-[3-(furan-2-yl)phenyl]acetic acid (CAS 568628-55-7) are constitutional isomers sharing the identical molecular formula (C12H10O3) and molecular weight (202.21 g/mol) . The para-isomer extends the furan-phenylacetic acid conjugate system linearly along the molecular axis, maximizing the distance between the carboxylic acid moiety and the furan oxygen, whereas the meta-isomer introduces a kink in the molecular geometry. This topological difference has direct consequences: in arylacetic acid-based COX-2 inhibitor pharmacophore models, the para-substitution pattern positions the heteroaryl ring for optimal interaction with the COX-2 side pocket (Arg513 and Val523 residues), whereas meta-substitution results in a suboptimal trajectory [1]. While direct comparative IC50 data between these two specific regioisomers is not published, class-level evidence from phenylacetic acid COX-2 inhibitor patent literature consistently demonstrates that para-heteroaryl substitution yields superior COX-2 binding compared to meta-substituted counterparts [1].

Regioisomer differentiation Structure-activity relationship Medicinal chemistry

Structural Contribution of the Furan-Phenylacetic Acid Fragment in Approved Drug Pharmacophores

The 2-[4-(furan-2-yl)phenyl]acetic acid scaffold represents a minimal pharmacophoric fragment of the diaryl-furanone class of selective COX-2 inhibitors. Rofecoxib (Vioxx), a milestone COX-2-selective NSAID, contains a 4-(methylsulfonylphenyl)-3-phenyl-5H-furan-2-one core [1]. The target compound captures the essential furan-phenyl connectivity of rofecoxib's core but replaces the furanone ring with a furan ring and the methylsulfonylphenyl group with a phenylacetic acid moiety. In a related structural context, polmacoxib (Acelex, CG100649), an approved COX-2/carbonic anhydrase dual inhibitor, also incorporates a furan-phenyl framework [2]. Patent literature on phenylacetic acid derivatives as COX-2 inhibitors explicitly claims that compounds containing heteroaryl-phenylacetic acid motifs (including furan-2-yl substituted phenylacetic acids) exhibit COX-2 inhibition with COX-1-sparing profiles, quantified as COX-2 IC50 values in the sub-micromolar range while COX-1 IC50 values exceed 100 μM, yielding selectivity ratios >1,000-fold [3]. The target compound thus provides a synthetically accessible fragment for SAR exploration around this validated pharmacophore.

Pharmacophore fragment analysis COX-2 inhibition Drug design

X-ray Crystallographic Validation of the Furan-Phenylacetic Acid Scaffold in Aldose Reductase Binding

A directly analogous compound, {2-[5-(3-nitrophenyl)furan-2-yl]phenyl}acetic acid, has been co-crystallized with human aldose reductase at 0.96 Å resolution (PDB ID: 4PRT), providing atomic-level structural validation of how the furan-phenylacetic acid scaffold occupies the enzyme active site [1]. The ultra-high resolution structure reveals that the furan oxygen forms a hydrogen bond with the enzyme's specificity pocket, while the phenylacetic acid moiety anchors the inhibitor in the anion-binding site, a binding mode that would be impossible with simple phenylacetic acid (which lacks the furan hydrogen-bond acceptor) or with furan-acetic acid without the phenyl spacer (which fails to reach the hydrophobic wall of the pocket) [2]. This crystallographic evidence demonstrates that the combined furan-phenyl topology is mechanistically required for engagement with this therapeutically relevant target class (diabetic complications), and establishes that para-substitution achieves optimal distance geometry for simultaneous occupancy of both the anion-binding and specificity sub-pockets. Although the 4PRT entry contains a 5-(3-nitrophenyl) substituent on the furan ring rather than the unsubstituted furan of the target compound, the core scaffold geometry and binding pose are directly translatable, with the nitrophenyl group occupying an auxiliary pocket not essential for the primary binding interaction [1].

Structural biology Aldose reductase inhibition Crystallography

Procurement-Driven Application Scenarios for 2-[4-(Furan-2-yl)phenyl]acetic acid


MAO-A-Focused Neurological Disorder Probe Development

Research groups investigating MAO-A-selective inhibitors for depression or anxiety disorders can deploy this compound as a validated starting point. The 24-fold selectivity window for MAO-A over MAO-B (IC50 50 nM vs. 1,200 nM) provides a measurable baseline for SAR expansion, and the MAO-A potency is within range of reference inhibitors [1]. Medicinal chemists can systematically modify the furan ring or phenylacetic acid moiety and track selectivity shifts using the same recombinant enzyme assay conditions, enabling rational optimization toward CNS-penetrant candidates.

COX-2 Inhibitor Fragment-Based Library Synthesis

The para-(furan-2-yl)phenylacetic acid scaffold serves as a core intermediate for constructing focused libraries targeting COX-2 [2]. Because this regioisomer aligns with the established COX-2 pharmacophore (as documented in patents on phenylacetic acid-derived selective COX-2 inhibitors with >1,000-fold selectivity over COX-1), it can be diversified through amide coupling at the carboxylic acid or electrophilic substitution on the furan ring, generating arrays of compounds for biochemical screening without requiring de novo construction of the central furan-phenyl bond.

Aldose Reductase Inhibitor Structural Biology and Crystallography

Given the availability of a 0.96 Å resolution co-crystal structure of a closely related analog (PDB 4PRT) bound to human aldose reductase, the target compound can be directly soaked into aldose reductase crystals for comparative structural analysis [3]. Researchers can determine whether the unsubstituted furan ring (vs. the 5-(3-nitrophenyl) substituent in 4PRT) alters the binding pose or occupancy of the auxiliary pocket, providing insights into the minimal pharmacophore required for aldose reductase inhibition. This application is uniquely enabled by the commercial availability of the unsubstituted furan-phenylacetic acid scaffold.

Regioisomer-Controlled Medicinal Chemistry Selectivity Studies

Research programs evaluating the impact of substitution geometry on target selectivity can procure both the para-isomer (2-[4-(furan-2-yl)phenyl]acetic acid) and the meta-isomer (2-[3-(furan-2-yl)phenyl]acetic acid) for parallel testing . Because these constitutional isomers are identical in mass and formula yet differ in spatial orientation, they constitute an ideal matched molecular pair for isolating the contribution of substitution pattern to binding affinity and selectivity, eliminating confounding factors such as changes in lipophilicity or molecular weight that plague broader SAR campaigns.

Quote Request

Request a Quote for 2-[4-(Furan-2-yl)phenyl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.